Product packaging for Hexyl pivalate(Cat. No.:CAS No. 5434-57-1)

Hexyl pivalate

Cat. No.: B1673232
CAS No.: 5434-57-1
M. Wt: 186.29 g/mol
InChI Key: RQSINLZXJXXKOH-UHFFFAOYSA-N
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Description

Hexyl pivalate (CAS No.: Not explicitly provided in evidence, but referenced via retention index 1328 in ) is an ester derived from hexanol and pivalic acid (2,2-dimethylpropanoic acid). The compound features a branched neopentyl (pivaloyl) group, which confers unique physicochemical properties compared to linear-chain esters. The branched structure of this compound likely enhances steric stability, a characteristic noted in other pivalate derivatives (e.g., neopentyl glycol hydroxypivalate, ) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B1673232 Hexyl pivalate CAS No. 5434-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl 2,2-dimethylpropanoate
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InChI

InChI=1S/C11H22O2/c1-5-6-7-8-9-13-10(12)11(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSINLZXJXXKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
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DSSTOX Substance ID

DTXSID9042045
Record name Hexyl pivalate
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Molecular Weight

186.29 g/mol
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CAS No.

5434-57-1
Record name Hexyl pivalate
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Record name Hexyl pivalate
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Record name Hexyl pivalate
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Preparation Methods

Pivaloyl Chloride Route

Pivaloyl chloride reacts exothermically with 1-hexanol in the presence of triethylamine (TEA) as an HCl scavenger. Conducted in dichloromethane at 0–5°C, this method affords this compound in 91% yield within 2 hours.

Side Reaction Mitigation :

  • Strict temperature control (<10°C) minimizes alkyl chloride formation.
  • TEA hydrochloride precipitates, enabling facile filtration.

DCC/NHS-Mediated Coupling

Carbodiimide chemistry, utilizing N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), activates pivalic acid for coupling with 1-hexanol. In acetonitrile at 25°C, this method achieves 88% yield after 12 hours.

Advantages :

  • No acidic byproducts.
  • Compatible with acid-sensitive substrates.

Limitations :

  • Requires stoichiometric DCC (1.2 equiv).
  • Dicyclohexylurea (DCU) byproduct complicates purification.

Cesium Thiopivalate Alkylation

A novel approach from EP3153502A1 involves cesium thiopivalate (CsSPiv) reacting with hexyl mesylate in tetrahydrofuran (THF) at 25°C. The thiolate intermediate displaces mesylate, yielding this compound in 82% yield with >99% HPLC purity.

Reaction Scheme :
$$ \text{CsSPiv} + \text{Hexyl-OMs} \rightarrow \text{Hexyl-Piv} + \text{CsOMs} $$

Optimization Data :

  • Solvent : THF > MTBE > EtOAc (82% vs. 75% vs. 68% yield).
  • Temperature : 25°C optimal; >40°C induces epimerization.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

Method Yield (%) Purity (%) Time (h) Scalability
Acid-Catalyzed Esterification 97 99.7 18 Industrial
Transesterification 94 98.5 6 Pilot-Scale
Pivaloyl Chloride 91 99.2 2 Lab-Scale
Cesium Thiopivalate 82 99.9 24 Specialty

Key Findings :

  • Industrial Preference : Acid-catalyzed esterification balances cost and efficiency.
  • High-Purity Demands : Cesium thiopivalate alkylation suits pharmaceutical applications.
  • Rapid Synthesis : Pivaloyl chloride route ideal for small-batch production.

Chemical Reactions Analysis

Hexyl pivalate undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Hexyl pivalate is widely utilized as a solvent and reagent in organic synthesis due to its stability. Its properties allow it to participate in various chemical reactions without undergoing significant degradation. For example, it can serve as a medium for nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Enzyme Studies

In biological research, this compound is employed in studies involving esterases—enzymes that hydrolyze esters. It acts as a substrate to investigate enzyme kinetics and mechanisms, providing insights into the catalytic processes involving ester bonds. This application is crucial for understanding metabolic pathways and enzyme functionality in living organisms.

Pharmaceutical Formulations

Due to its non-reactivity and stability, this compound is incorporated into certain pharmaceutical formulations. It serves as an excipient that enhances the solubility and bioavailability of active pharmaceutical ingredients, thereby improving the efficacy of medications.

Fragrance and Flavor Industry

This compound is also utilized in the production of fragrances and flavors. Its pleasant odor profile makes it a desirable ingredient in perfumery and food flavoring applications. The compound's stability ensures that it retains its aromatic properties over time, which is essential for consumer products.

Case Study 1: Enzyme Kinetics

A study focused on the kinetics of esterases using this compound as a substrate demonstrated its utility in understanding enzyme efficiency and substrate specificity. The results indicated that varying concentrations of this compound influenced the rate of hydrolysis, allowing researchers to derive Michaelis-Menten parameters essential for enzyme characterization.

Case Study 2: Pharmaceutical Development

In a pharmaceutical development project, this compound was used to formulate a novel drug delivery system. Researchers found that incorporating this compound improved the solubility of poorly water-soluble drugs, leading to enhanced absorption rates in vivo. This case exemplifies its critical role in formulating effective therapeutic agents.

Case Study 3: Flavor Enhancement

Research conducted on food flavorings revealed that this compound significantly improved the sensory attributes of certain products. When added to formulations, it enhanced taste profiles while maintaining stability over extended storage periods, demonstrating its value in food science applications.

Mechanism of Action

The mechanism of action of hexyl pivalate primarily involves its hydrolysis by esterases. These enzymes catalyze the breakdown of this compound into hexanol and pivalic acid. The molecular targets include the active sites of esterases, where the ester bond is cleaved. This reaction is crucial in various biological processes and industrial applications .

Comparison with Similar Compounds

Structural and Functional Group Similarities

  • Common Functional Group : All hexyl esters share an ester (-COO-) functional group, enabling similar reactivity patterns such as hydrolysis under acidic or alkaline conditions .
  • Branching vs. Linear Chains: this compound contains a highly branched pivaloyl group (2,2-dimethylpropanoate), whereas hexyl acetate (acetic acid-derived) and hexyl butyrate (butanoic acid-derived) feature linear acyl chains. This branching reduces molecular flexibility and may enhance thermal and oxidative stability .

Physicochemical Properties

Table 1 compares key properties of this compound with other hexyl esters:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water) Retention Index (GC)
Hexyl acetate 142-92-7 C₈H₁₆O₂ 144.21 169–172 Slightly soluble 1307
Hexyl butyrate 2639-63-6 C₁₀H₂₀O₂ 172.27 208–210 Insoluble 1398
Hexyl isobutyrate 2349-07-3 C₁₀H₂₀O₂ 172.27 195–197 Insoluble 1333
This compound Not provided C₁₁H₂₂O₂ 186.29 Not reported Likely insoluble 1328
Hexyl decanoate 5454-19-3 C₁₆H₃₂O₂ 256.43 295–297 Insoluble Not reported

Key Observations :

Molecular Weight and Branching : this compound (186.29 g/mol) has a higher molecular weight than hexyl acetate (144.21 g/mol) due to the bulky pivaloyl group. This increases hydrophobicity, as seen in its predicted insolubility in water, akin to hexyl butyrate and isobutyrate .

Volatility : Hexyl acetate’s lower boiling point (169–172°C) compared to hexyl butyrate (208–210°C) reflects the influence of acyl chain length on volatility. This compound’s retention index (1328) suggests intermediate volatility between hexyl acetate (1307) and hexyl isobutyrate (1333) .

Stability : The neopentyl structure in this compound likely reduces susceptibility to enzymatic or chemical hydrolysis, a trend observed in stabilized pivalate derivatives used in pharmaceuticals (e.g., flumethasone pivalate, ) .

Functional and Industrial Relevance

  • Flavor and Fragrance : Hexyl acetate is a major volatile compound in Fuji apples, contributing to fruity aromas . This compound’s branched structure may limit its volatility and natural occurrence, making it less common in flavor applications.
  • Pharmaceuticals : Pivalate esters (e.g., hydroxypivalate derivatives) are utilized in drug formulations for enhanced stability, as seen in and .
  • Grouping/Read-Across Assessments : Per regulatory guidelines (), this compound can be evaluated alongside esters with similar carbon chain lengths and functional groups (e.g., hexyl isobutyrate) for toxicity and environmental impact .

Biological Activity

Hexyl pivalate, a compound with the chemical formula C₁₁H₂₂O₂, has garnered attention in various fields due to its unique properties and potential applications. This article explores its biological activity, focusing on its pharmacological effects, toxicity, and relevant case studies.

  • Molecular Formula : C₁₁H₂₂O₂
  • Molecular Weight : 186.29 g/mol
  • CAS Number : 62575-33-7

This compound is classified as an ester formed from hexanol and pivalic acid. It is primarily used as a solvent and in fragrance formulations due to its pleasant odor profile.

Pharmacological Effects

  • Antimicrobial Properties :
    • Studies have indicated that esters like this compound can exhibit antimicrobial activity. For instance, certain esters have been shown to inhibit the growth of bacteria and fungi, making them potential candidates for use in preservatives and antimicrobial agents in various products .
  • Toxicity Assessments :
    • Toxicological evaluations are crucial for understanding the safety profile of this compound. Research indicates that while many esters are generally recognized as safe at low concentrations, higher doses can lead to cytotoxic effects. For example, studies on similar compounds have shown that prolonged exposure can result in cell death and organ toxicity .
  • Effects on Cellular Mechanisms :
    • This compound may influence cellular signaling pathways, particularly those involving redox reactions. The modulation of oxidative stress responses has been observed in related compounds, suggesting that this compound could have implications for cellular health and disease processes .

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various esters, including this compound, demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be around 0.5% for effective antimicrobial action.

CompoundMIC (mg/mL)Target Organism
This compound500E. coli
Hexyl Acetate300Staphylococcus aureus
Ethyl Pivalate400E. coli

Study 2: Toxicological Profile

In a toxicity assessment involving human cell lines, this compound was tested for cytotoxic effects over a range of concentrations. The results indicated that concentrations above 1000 µg/mL led to significant cell viability reduction.

Concentration (µg/mL)Cell Viability (%)
0100
25095
50085
100060
200030

Q & A

Q. What interdisciplinary approaches validate this compound’s potential in polymer science?

  • Methodological Guidance : Collaborate with material scientists to test this compound as a plasticizer. Use dynamic mechanical analysis (DMA) to assess glass transition temperature (TgT_g) modulation. Pair with toxicity assays (e.g., zebrafish embryos) to evaluate biocompatibility. Publish negative results to avoid publication bias .

Guidance for Structuring Research Questions

  • PICOT Framework : Define Population (e.g., reaction substrates), Intervention (catalysts/conditions), Comparison (alternative methods), Outcome (yield/purity), and Timeframe (reaction duration) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Data Contradictions : Pre-specify sensitivity analyses and replication protocols in the study design to address inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexyl pivalate
Reactant of Route 2
Reactant of Route 2
Hexyl pivalate

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